

N,N-Bis(2-chloroethyl)benzenemethanamine

chemical properties

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Compound of Interest

Compound Name: *N,N-Bis(2-chloroethyl)benzenemethanamine*

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An In-depth Technical Guide to **N,N-Bis(2-chloroethyl)benzenemethanamine**

Abstract

N,N-Bis(2-chloroethyl)benzenemethanamine, also known as N-Benzyl-N,N-bis(2-chloroethyl)amine, is a chemical compound belonging to the nitrogen mustard family. These compounds are characterized by the bis(2-chloroethyl)amine functional group and are known for their high reactivity as alkylating agents. This property makes them significant in both historical chemical warfare research and modern applications as intermediates in the synthesis of pharmaceuticals, particularly cytostatic and immunosuppressive drugs.^[1] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, analytical methods, and safety considerations for **N,N-Bis(2-chloroethyl)benzenemethanamine**, tailored for professionals in research and drug development.

Chemical and Physical Properties

N,N-Bis(2-chloroethyl)benzenemethanamine is typically handled in its hydrochloride salt form, which enhances its stability and ease of use. The properties of both the free base and the hydrochloride salt are pertinent for its application in synthesis and research.

Nomenclature and Identifiers

Identifier	Value
IUPAC Name	N-benzyl-2-chloro-N-(2-chloroethyl)ethanamine[2]
CAS Number	55-51-6 (free base)[3][4][5]
10429-82-0 (hydrochloride)[6]	
Molecular Formula	C ₁₁ H ₁₅ Cl ₂ N (free base)[3]
C ₁₁ H ₁₆ Cl ₃ N (hydrochloride)[6][7]	
Synonyms	Bis(2-chloroethyl)benzylamine, N-Benzylnormechlorethamine, Embitol[2][6]
UNII	YFI3592JVS (hydrochloride)[6]
DSSTox ID	DTXSID10908902[6]

Physicochemical Data

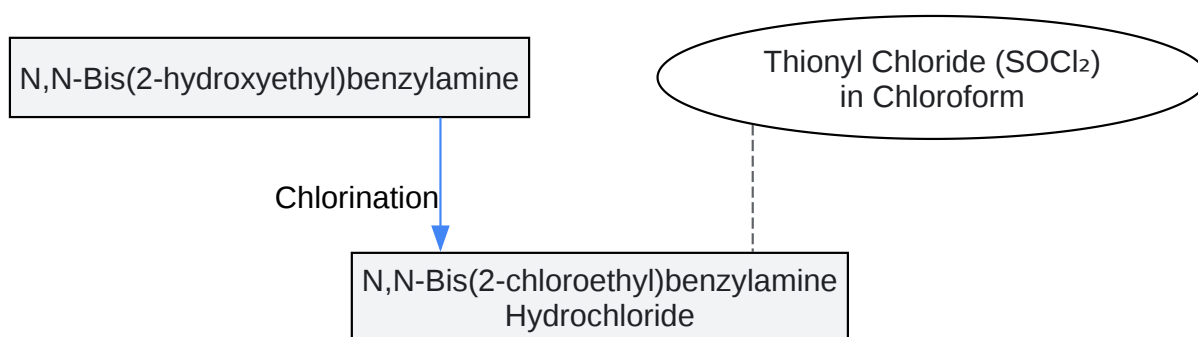
The following table summarizes the key physical and chemical properties of **N,N-Bis(2-chloroethyl)benzenemethanamine** and its hydrochloride salt.

Property	Value (Free Base)	Value (Hydrochloride Salt)
Molecular Weight	232.15 g/mol [3]	268.61 g/mol [6][7]
Melting Point	148-150 °C[2]	134-136 °C[7]
Boiling Point	148-150 °C at 4 Torr[2]	242.6 °C at 760 mmHg[7]
Density	1.15 g/cm ³ [2]	Not Available
Flash Point	100.5 °C[2]	100.5 °C[7]
Refractive Index	1.538[2]	Not Available
LogP	2.97[2]	Not Available

Synthesis and Experimental Protocols

N,N-Bis(2-chloroethyl)benzenemethanamine is commonly synthesized from its corresponding di-hydroxy precursor, N,N-bis(2-hydroxyethyl)benzylamine. The chlorination is typically achieved using an agent like thionyl chloride (SOCl_2).

Synthesis Pathway Diagram



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Caption: Synthesis of the target compound via chlorination.

Experimental Protocol: Chlorination of N,N-bis(2-hydroxyethyl)benzylamine

This protocol is based on established methods for converting diethanolamines to their corresponding dichloro derivatives.[8]

- **Preparation:** Dissolve N,N-bis(2-hydroxyethyl)benzylamine (0.295 mol) in 225 mL of chloroform in a reaction vessel equipped with a stirrer, a dropping funnel, and a reflux condenser. Place the vessel in an ice bath to cool.
- **Reagent Addition:** Prepare a solution of thionyl chloride (0.710 mol) in 50 mL of chloroform. Add this solution dropwise to the stirred, cooled solution of the diol precursor. The rate of addition should be controlled to maintain the reaction temperature between 30°C and 40°C.
- **Reaction:** After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Maintain reflux for four hours to ensure the reaction goes to completion.

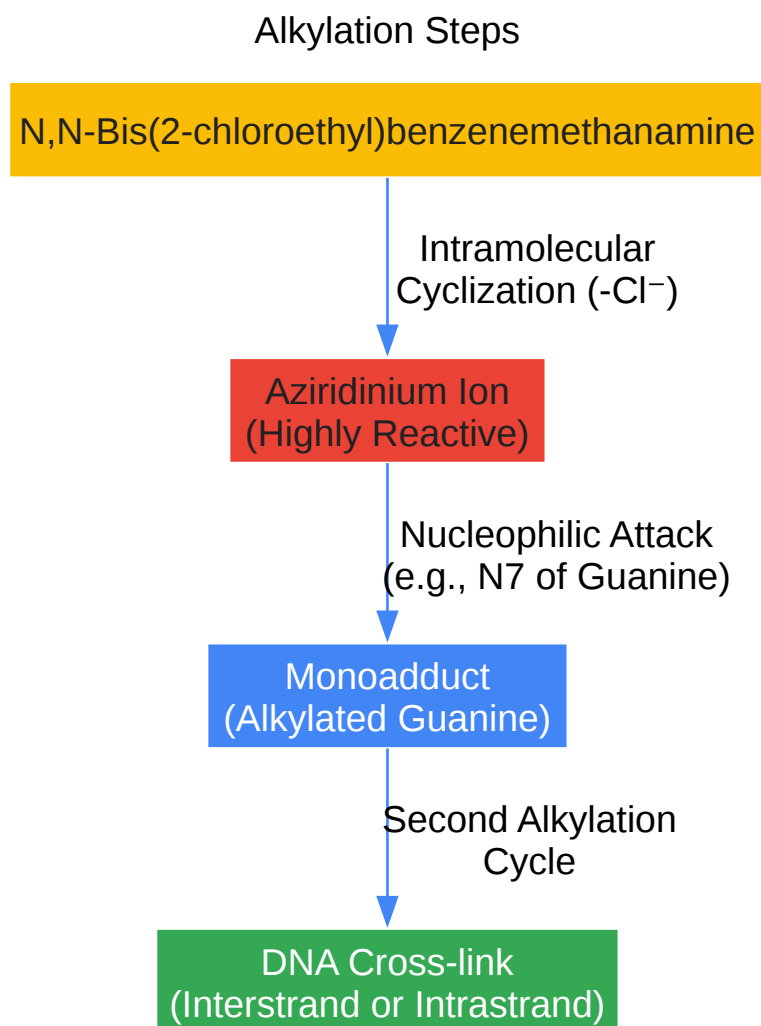
- Isolation: During the reaction, the hydrochloride salt of **N,N-Bis(2-chloroethyl)benzenemethanamine** will precipitate from the chloroform solution. After the reflux period, cool the mixture.
- Purification: Collect the precipitated solid by filtration. The crude product can be recrystallized from a suitable solvent, such as ethanol, to yield the purified N,N-Bis(2-chloroethyl)benzylamine hydrochloride.[8]

Chemical Reactivity and Mechanism of Action

The chemical reactivity of **N,N-Bis(2-chloroethyl)benzenemethanamine** is dominated by the two 2-chloroethyl groups. Like other nitrogen mustards, it functions as a potent bifunctional alkylating agent.

Mechanism of Alkylation

The biological and chemical activity stems from the intramolecular cyclization of one of the chloroethyl arms, where the lone pair of electrons on the nitrogen atom attacks the electron-deficient carbon adjacent to the chlorine. This reaction forms a highly reactive and unstable aziridinium ion (ethyleneiminium ion). This electrophilic cation is then susceptible to attack by nucleophiles. In a biological context, the primary targets are the nucleophilic centers on DNA bases, particularly the N7 position of guanine. After the first alkylation, the second chloroethyl arm can undergo the same cyclization and subsequent reaction, leading to the formation of cross-links in DNA. This can occur on the same strand (intrastrand) or between opposite strands (interstrand), which ultimately disrupts DNA replication and transcription, leading to cytotoxicity.[9]



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Caption: General mechanism of DNA alkylation by nitrogen mustards.

Other Reactions

Nitrogen mustards can react with various oxidizing agents. For instance, reaction with peracetic acid can yield the corresponding N-oxide, whereas reaction with hydrogen peroxide in polar solvents may lead to the formation of a cyclized dimeric bisquaternary ammonium salt through bimolecular nucleophilic substitution.[9]

Analytical Methodologies

The detection and quantification of **N,N-Bis(2-chloroethyl)benzenemethanamine**, or related impurities like bis(2-chloroethyl)amine, are critical in pharmaceutical development due to their potential genotoxicity.[10] Highly sensitive hyphenated chromatographic techniques are typically employed.

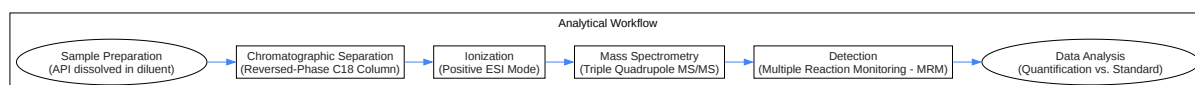
Analytical Techniques and Performance

The table below summarizes reported limits of detection (LOD) and quantification (LOQ) for the closely related and often monitored genotoxic impurity, Bis(2-chloroethyl)amine, providing a benchmark for method development.

Analytical Technique	LOD	LOQ	Sample Matrix
UHPLC-MS/MS	0.070 ppm	0.206 ppm	Aripiprazole Drug Substance[10]
UHPLC-MS/MS	0.028 ppm	0.083 ppm	Not Specified[10]
HILIC-MS	-	75 ppm	Vortioxetine Process[10]

Experimental Workflow: UHPLC-MS/MS Analysis

The following diagram illustrates a typical workflow for the trace-level analysis of a nitrogen mustard compound in an active pharmaceutical ingredient (API).



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Caption: A typical workflow for UHPLC-MS/MS analysis.

Protocol Outline for UHPLC-MS/MS Analysis

This protocol is adapted from a validated method for a related genotoxic impurity.[\[11\]](#)

- Standard and Sample Preparation:
 - Prepare a stock solution of the **N,N-Bis(2-chloroethyl)benzenemethanamine** reference standard in a suitable solvent (e.g., methanol).
 - Prepare working standards by serial dilution to construct a calibration curve.
 - Prepare the sample by accurately weighing the drug substance and dissolving it in the mobile phase diluent to a known concentration.
- Chromatographic Conditions:
 - System: UHPLC coupled to a triple quadrupole mass spectrometer.[\[11\]](#)
 - Column: A C18 reversed-phase column (e.g., ACE 3 C18, 100 mm × 4.6 mm, 3.0 μm).[\[11\]](#)
 - Mobile Phase: An isocratic mixture, for example, 0.2% formic acid in water (A) and methanol (B) in a 45:55 v/v ratio.[\[11\]](#)
 - Flow Rate: 0.5 mL/min.[\[11\]](#)
 - Column Temperature: 40 °C.[\[11\]](#)
- Mass Spectrometry Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), positive mode.[\[11\]](#)
 - Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for **N,N-Bis(2-chloroethyl)benzenemethanamine** would need to be determined.
- Analysis:
 - Inject the prepared standards and samples.

- Identify the analyte peak based on its retention time and specific MRM transitions.
- Quantify the amount of the compound in the sample using the calibration curve generated from the standards.

Safety and Toxicology

N,N-Bis(2-chloroethyl)benzenemethanamine is a hazardous substance that must be handled with extreme care. It is classified as a toxic and irritating compound.

Hazard Identification

The compound is harmful if swallowed, inhaled, or in contact with skin. It causes skin and serious eye irritation.[\[6\]](#)[\[7\]](#)

GHS Hazard Statement	Description
H301	Toxic if swallowed [6]
H312	Harmful in contact with skin [6]
H315	Causes skin irritation [6]
H319	Causes serious eye irritation [6]
H332	Harmful if inhaled [6]

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[\[3\]](#)[\[7\]](#)
- Personal Protective Equipment:
 - Gloves: Wear chemical-resistant gloves.
 - Eye Protection: Use chemical safety goggles or a face shield.[\[7\]](#)
 - Clothing: Wear a lab coat or other protective clothing to prevent skin contact.[\[3\]](#)

- First Aid Measures:
 - Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water.[3]
 - Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[3]
 - Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[3]
 - Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

Applications in Research and Drug Development

As a bifunctional alkylating agent, **N,N-Bis(2-chloroethyl)benzenemethanamine** serves as a crucial intermediate in the synthesis of more complex molecules. Its structural motif is found in several anti-cancer drugs. For instance, the N,N-bis(2-chloroethyl)amine moiety is a key pharmacophore in drugs like cyclophosphamide, ifosfamide, and melphalan, where it is attached to a carrier molecule designed to modulate its reactivity and target its delivery.[1][12] Researchers utilize this and similar compounds to synthesize new derivatives and study structure-activity relationships for novel therapeutic agents.[13] It is also used in the synthesis of non-pharmaceutical compounds, such as intermediates for meperidine.[8]

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